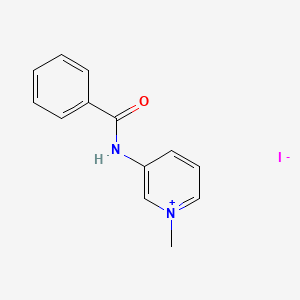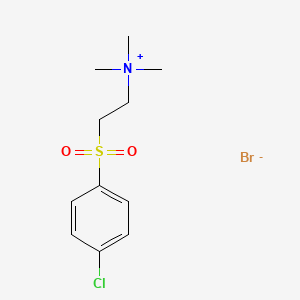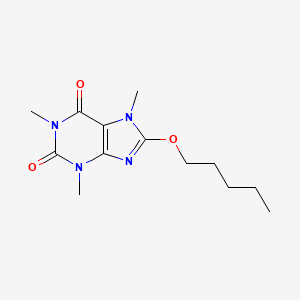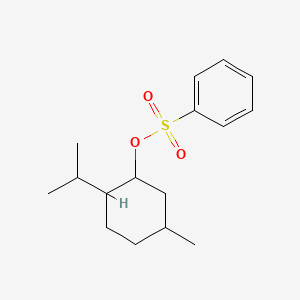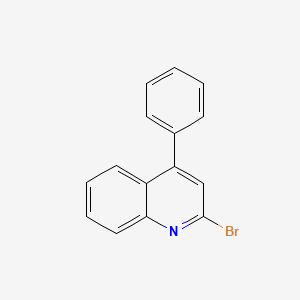![molecular formula C13H12O3 B13999656 2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
2-[3-(2-Furyl)phenyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-Furyl)phenyl]-1,3-dioxolane is an organic compound that belongs to the class of 1,3-dioxolanes. These compounds are known for their stability and versatility in various chemical reactions. The presence of both a furan ring and a dioxolane ring in its structure makes it an interesting subject for research in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include using trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often involves the use of efficient and chemoselective catalysts such as zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions . This method is preferred due to its high yield and selectivity.
化学反应分析
Types of Reactions
2-[3-(2-Furyl)phenyl]-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 and OsO4.
Reduction: Using reducing agents like LiAlH4 and NaBH4.
Substitution: Nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium reagents (RLi) or Grignard reagents (RMgX) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols .
科学研究应用
2-[3-(2-Furyl)phenyl]-1,3-dioxolane has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-[3-(2-Furyl)phenyl]-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis.
相似化合物的比较
Similar Compounds
1,3-Dioxane: Similar in structure but lacks the furan ring.
2-Furyl-1,3-dioxolane: Similar but with different substitution patterns on the dioxolane ring.
Uniqueness
2-[3-(2-Furyl)phenyl]-1,3-dioxolane is unique due to the presence of both a furan ring and a dioxolane ring in its structure. This dual-ring system provides enhanced stability and reactivity compared to other similar compounds .
属性
分子式 |
C13H12O3 |
|---|---|
分子量 |
216.23 g/mol |
IUPAC 名称 |
2-[3-(furan-2-yl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H12O3/c1-3-10(12-5-2-6-14-12)9-11(4-1)13-15-7-8-16-13/h1-6,9,13H,7-8H2 |
InChI 键 |
XVAXJWNKXXTMFS-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid](/img/structure/B13999573.png)
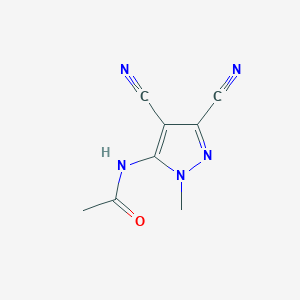
![2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B13999581.png)
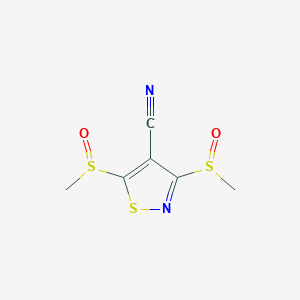
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
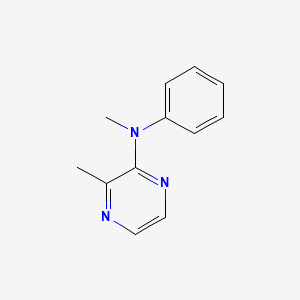

![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
